molecular formula C16H12N2NaO6S+ B12744721 Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate CAS No. 85750-02-3

Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate

Cat. No.: B12744721
CAS No.: 85750-02-3
M. Wt: 383.3 g/mol
InChI Key: AHKONVJORNYTAC-UHFFFAOYSA-N
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Description

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate is a synthetic azo dye compound. It is known for its vibrant color properties and is used in various industrial applications, including textiles and inks. The compound has a molecular formula of C16H12N2NaO6S and a molecular weight of 383.30 g/mol .

Preparation Methods

The synthesis of Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate involves a diazotization reaction followed by azo coupling. The process typically starts with the diazotization of 1,5-dihydroxy-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the final azo dye .

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt and to prevent side reactions .

Chemical Reactions Analysis

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with suitable electrophiles.

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation and reducing agents like sodium dithionite for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) can participate in coordination chemistry, allowing the compound to act as a ligand. This property is utilized in various applications, including as a pH indicator and in complexometric titrations .

Comparison with Similar Compounds

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonate groups, which enhance its solubility and stability. Similar compounds include:

These comparisons highlight the unique properties of Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate, making it suitable for specific applications in various fields.

Properties

CAS No.

85750-02-3

Molecular Formula

C16H12N2NaO6S+

Molecular Weight

383.3 g/mol

IUPAC Name

sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1

InChI Key

AHKONVJORNYTAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)C(=C1)O.[Na+]

Origin of Product

United States

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